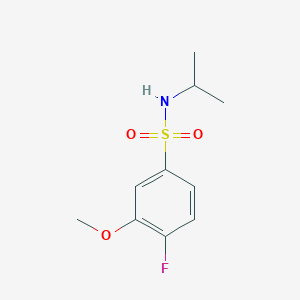

4-fluoro-N-isopropyl-3-methoxybenzenesulfonamide

Description

Properties

IUPAC Name |

4-fluoro-3-methoxy-N-propan-2-ylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FNO3S/c1-7(2)12-16(13,14)8-4-5-9(11)10(6-8)15-3/h4-7,12H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRDXPPYSSRDCBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NS(=O)(=O)C1=CC(=C(C=C1)F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-isopropyl-3-methoxybenzenesulfonamide typically involves the reaction of 4-fluorobenzenesulfonyl chloride with isopropylamine and methanol under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-isopropyl-3-methoxybenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Catalysts such as palladium on carbon (Pd/C) or copper(I) iodide (CuI) are employed.

Major Products Formed

Oxidation: Sulfonic acids and other oxidized derivatives.

Reduction: Amines and other reduced derivatives.

Substitution: Various substituted benzenesulfonamides.

Scientific Research Applications

4-fluoro-N-isopropyl-3-methoxybenzenesulfonamide has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes and proteins.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-fluoro-N-isopropyl-3-methoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key differences between 4-fluoro-N-isopropyl-3-methoxybenzenesulfonamide and structurally related sulfonamides:

Key Differences and Implications

Substituent Effects on the Aromatic Ring

- Methoxy vs. Methyl () : The methoxy group in the target compound is bulkier and more polar than the methyl group in its analog. This increases solubility in polar solvents (e.g., water) but may reduce membrane permeability. The methoxy group’s strong electron-donating resonance effect deactivates the benzene ring, reducing reactivity toward electrophilic substitution compared to the methyl group’s weaker inductive donation .

- Fluorine Position : Both the target compound and the pyrimidine derivative in feature fluorine at the para-position, which enhances metabolic stability by resisting oxidative degradation.

Sulfonamide Nitrogen Substituents Isopropyl vs. In contrast, the methoxypropyl substituent in introduces conformational flexibility and a polar methoxy group, which may enhance solubility but reduce target affinity .

Core Scaffold Variations

- Benzene vs. Pyrimidine () : The pyrimidine-based sulfonamide in represents a heterocyclic scaffold commonly seen in kinase inhibitors. The formyl group on the pyrimidine ring increases electrophilicity, making it reactive toward nucleophiles (e.g., cysteine residues in enzymes), whereas the target compound’s benzene core lacks such reactivity .

Amino Group Introduction () The amino group in 3-Amino-N-(3-methoxypropyl)-4-methylbenzenesulfonamide introduces a basic nitrogen (pKa ~9–10), which can protonate under physiological conditions. This property enhances water solubility but may limit blood-brain barrier penetration compared to the non-ionizable target compound .

Biological Activity

Overview

4-Fluoro-N-isopropyl-3-methoxybenzenesulfonamide is a sulfonamide compound characterized by its unique combination of functional groups, including a fluorine atom, an isopropyl group, and a methoxy group. This compound has garnered attention in scientific research due to its potential biological activities, particularly in medicinal chemistry and biochemistry.

The synthesis of this compound typically involves the reaction of 4-fluorobenzenesulfonyl chloride with isopropylamine and methanol in the presence of a base like triethylamine. This reaction facilitates the formation of the sulfonamide linkage, which is crucial for its biological activity. The compound can be purified through recrystallization or chromatography to ensure high yield and purity.

The biological activity of this compound is attributed to its interaction with specific molecular targets, such as enzymes or receptors. This compound may inhibit or activate these targets, leading to various biological effects. The exact pathways depend on the context of use but generally involve modulation of enzyme activity or receptor interactions.

Antiviral Properties

Research has indicated that sulfonamide derivatives, including this compound, can act as potent inhibitors of viral proteases. For instance, studies on similar compounds have demonstrated significant antiviral activity against HIV-1 protease, with some derivatives showing IC50 values as low as 0.3 nM. This suggests that modifications in the sulfonamide structure can enhance antiviral efficacy .

Anti-inflammatory Activity

In addition to its antimicrobial and antiviral properties, this compound may exhibit anti-inflammatory effects. Similar sulfonamide derivatives have been investigated for their ability to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation .

Case Studies and Research Findings

Several studies have highlighted the biological activity of sulfonamide derivatives:

- Study on HIV Protease Inhibition : A series of sulfonamide derivatives were synthesized and tested for their ability to inhibit HIV protease. Modifications to the sulfonamide structure led to enhanced binding affinity and antiviral activity, with some compounds achieving IC50 values below 1 nM .

- Anti-cancer Activity : Research has shown that certain benzenesulfonamides can inhibit tubulin polymerization, a critical process in cancer cell proliferation. Compounds similar to this compound demonstrated significant growth inhibition in various cancer cell lines, suggesting potential applications in oncology .

Data Table: Summary of Biological Activities

| Activity Type | Compound | IC50/Activity | Notes |

|---|---|---|---|

| Antiviral | Various sulfonamides | <1 nM | Potent inhibitors of HIV protease |

| Antimicrobial | Sulfonamides | Varies by strain | Inhibition of bacterial growth |

| Anti-inflammatory | Sulfonamide derivatives | Not specified | Modulation of inflammatory pathways |

| Anti-cancer | Benzenesulfonamides | GI50 < 0.01 µM | Significant growth inhibition in cancer cell lines |

Q & A

Q. What synthetic methodologies are recommended for 4-fluoro-N-isopropyl-3-methoxybenzenesulfonamide, and how are reaction conditions optimized?

Answer: Synthesis typically involves multi-step reactions under controlled conditions. Key parameters include:

- Temperature control : Prevents side reactions (e.g., decomposition of intermediates) .

- Inert atmosphere : Minimizes oxidation or unwanted hydrolysis, especially for sulfonamide formation .

- Reagent stoichiometry : Ensures complete conversion of intermediates (e.g., sulfonyl chloride to sulfonamide) .

Yield optimization may require iterative adjustments using design of experiments (DoE) to evaluate variables like pH, solvent polarity, and catalyst loading .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound during synthesis?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry and functional group integrity (e.g., fluorine substitution at C4, methoxy at C3) .

- High-Performance Liquid Chromatography (HPLC) : Monitors reaction progress and quantifies purity (>95% threshold for biological assays) .

- Mass Spectrometry (MS) : Validates molecular weight and detects halogen isotopic patterns (e.g., fluorine’s absence in isotopic clusters) .

Q. How does the fluorine substituent influence the compound’s physicochemical and biological properties?

Answer: Fluorine at the 4-position enhances:

- Lipophilicity : Improves membrane permeability (logP increases by ~0.5–1.0 units compared to non-fluorinated analogs) .

- Metabolic stability : Resists oxidative degradation due to C-F bond strength .

- Target binding : Electronegativity modulates interactions with hydrophobic enzyme pockets (e.g., carbonic anhydrase inhibition) .

Advanced Research Questions

Q. How can Quantitative Structure-Activity Relationship (QSAR) models guide the optimization of this compound’s bioactivity?

Answer: QSAR models correlate structural features (e.g., substituent electronic effects, steric bulk) with activity:

- Descriptors : Compute Hammett σ values for the methoxy group or fluorine’s electrostatic potential .

- Validation : Compare predicted vs. experimental IC₅₀ values in enzyme inhibition assays (e.g., cross-validate with analogs in ) .

- Derivative design : Prioritize modifications (e.g., replacing isopropyl with cyclopropyl) based on predicted binding affinity .

Q. What experimental strategies resolve contradictions between spectroscopic data (e.g., NMR vs. MS)?

Answer:

- Multi-technique cross-validation : Use 2D NMR (COSY, HSQC) to resolve overlapping signals, complemented by high-resolution MS for molecular formula confirmation .

- Isotopic labeling : Introduce deuterium at ambiguous positions to simplify NMR interpretation .

- Crystallography : Single-crystal X-ray diffraction provides unambiguous structural confirmation if discrepancies persist .

Q. How can statistical design of experiments (DoE) optimize multi-variable synthesis conditions?

Answer:

- Factorial designs : Screen variables (temperature, solvent, catalyst) to identify critical factors. For example, a 2³ factorial design reduces trials while quantifying interaction effects .

- Response surface methodology (RSM) : Models non-linear relationships (e.g., parabolic yield vs. temperature) to pinpoint optimal conditions .

- Robustness testing : Validate reproducibility under edge-case conditions (e.g., ±5°C tolerance) .

Q. What mechanistic insights can kinetic studies provide for reactions involving this sulfonamide?

Answer:

- Rate determination : Monitor reaction progress via in-situ IR or HPLC to derive rate constants (k) for steps like sulfonamide formation .

- Isotope effects : Replace H₂O with D₂O to probe proton transfer steps in hydrolysis .

- Computational modeling : Density Functional Theory (DFT) calculations predict transition states and activation barriers (e.g., nucleophilic attack on sulfonyl chloride) .

Q. How can structural analogs of this compound be designed to enhance selectivity for specific biological targets?

Answer:

- Bioisosteric replacement : Substitute methoxy with ethoxy to balance steric and electronic effects without altering binding orientation .

- Fragment-based design : Use X-ray crystallography of target-ligand complexes to identify key interactions (e.g., hydrogen bonds with sulfonamide -SO₂NH-) .

- Proteomics screening : Profile off-target binding using affinity chromatography coupled with mass spectrometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.